(2S)-1-Azidopropan-2-amine;hydrochloride
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Description
(2S)-1-Azidopropan-2-amine;hydrochloride, also known as 2S-APA.HCl, is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of the amino acid alanine, and is used as a building block for the synthesis of other compounds. It is also used as a reagent for the synthesis of peptides and proteins, and as a substrate for the production of pharmaceuticals. HCl.
Scientific Research Applications
- Azide Chemistry : The azide functional group in this compound is valuable for chemical synthesis. It can participate in click reactions, such as the well-known Huisgen 1,3-dipolar cycloaddition, allowing efficient modification of biomolecules and materials .
- Bioconjugation : Researchers use (2S)-1-azidopropan-2-amine hydrochloride to attach azide tags to proteins, peptides, and nucleic acids. These bioconjugates facilitate studies on protein-protein interactions, drug delivery, and imaging .
- Targeted Drug Delivery : The azide group allows specific targeting of cancer cells. Researchers conjugate (2S)-1-azidopropan-2-amine hydrochloride to nanoparticles or antibodies, enhancing drug delivery to tumor sites .
- Prodrug Design : By incorporating this compound into prodrugs, scientists can achieve controlled drug release. The azide functionality enables selective activation in specific tissues or cells .
- Protein Labeling : (2S)-1-azidopropan-2-amine hydrochloride serves as a valuable tool for labeling proteins. Researchers use it in combination with alkyne-functionalized probes for bioorthogonal labeling in live cells and organisms .
- Metabolic Labeling : The compound can be incorporated into cellular metabolites, allowing researchers to study metabolic pathways and protein turnover .
- Surface Functionalization : Scientists modify surfaces (e.g., glass slides, nanoparticles) with (2S)-1-azidopropan-2-amine hydrochloride. These functionalized surfaces find applications in biosensors, diagnostics, and biochips .
- Polymer Modification : The azide group reacts with alkyne-functionalized polymers, enabling precise control over polymer properties and applications .
- Click Chemistry Assays : Researchers use (2S)-1-azidopropan-2-amine hydrochloride in click chemistry-based assays to detect specific biomolecules. These assays are rapid, sensitive, and widely applicable .
Chemical Synthesis and Modification
Medicinal Chemistry and Drug Development
Biological Research
Materials Science and Surface Modification
Analytical Chemistry
Pharmacology and Toxicology
properties
IUPAC Name |
(2S)-1-azidopropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGHVPLLATQGI-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN=[N+]=[N-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-azidopropan-2-amine hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.